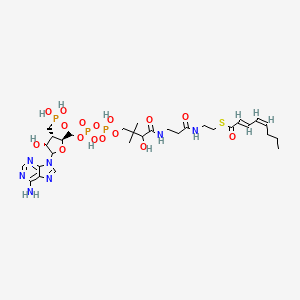
(2R)-trihomocitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-trihomocitric acid is a chiral tricarboxylic acid in which a central carbon carries hydroxy, carboxy, carboxymethyl and 4-carboxybutyl substituents with R-configuration at the chiral centre. It is a conjugate acid of a (2R)-trihomocitrate(3-).
Wissenschaftliche Forschungsanwendungen
Microbial Production and Disease Prevention
(2R,3S)-isocitric acid, a related isomer of (2R)-trihomocitric acid, has been primarily used as a biochemical reagent. Recent research indicates its potential for disease prevention and treatment. Extensive research has been conducted on the microbial synthesis of (2R,3S)-isocitric acid, focusing on deriving and selecting active microbial producers, optimizing cultivation conditions, studying the mechanism of acid overproduction, and enzyme regulation. Efficient production processes for (2R,3S)-isocitric acid using natural, mutant, and recombinant strains of Yarrowia lipolytica have been developed, alongside methods for product isolation and purification to pharmacopeial standards (Kamzolova & Morgunov, 2019).
Enzymatic Reactions
The substrate stereochemistry of the enoyl-CoA hydratase reaction involving (2R,3S)-isocitric acid has been studied, providing insights into enzymatic processes and stereochemical aspects of biochemical reactions. This research has implications for understanding the metabolic pathways involving this compound and its isomers (Willadsen & Eggerer, 1975).
Analytical Chemistry Applications
In analytical chemistry, the stereochemical analysis of compounds like this compound and its isomers is challenging due to their subtle physicochemical differences. Research on trihydroxyoctadecenoic acids (TriHOMEs), which share structural similarities with this compound, has led to the development of analytical workflows for their quantification and stereochemical profiling. These methods are crucial for understanding the biological roles of such compounds in various physiological processes (Fuchs et al., 2018).
Synthesis and Industrial Applications
An optimized method for synthesizing (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, a building block for (2R,3S)-isocitric acid, has been developed. This research contributes to the synthetic use of this compound in biotechnological processes, potentially leading to various industrial applications (Bullin et al., 2018).
Environmental and Biochemical Studies
Studies on the coordination model and stability constants of Cu(II) complexes involving Tris buffer, which have structural relevance to this compound, provide insights into biochemical interactions and environmental implications. Understanding these interactions is crucial for biomedical and environmental research (Nagaj et al., 2013).
Eigenschaften
Molekularformel |
C9H14O7 |
|---|---|
Molekulargewicht |
234.2 g/mol |
IUPAC-Name |
(2R)-2-hydroxyhexane-1,2,6-tricarboxylic acid |
InChI |
InChI=1S/C9H14O7/c10-6(11)3-1-2-4-9(16,8(14)15)5-7(12)13/h16H,1-5H2,(H,10,11)(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
YNPKOQYWJZNZGP-SECBINFHSA-N |
Isomerische SMILES |
C(CC[C@@](CC(=O)O)(C(=O)O)O)CC(=O)O |
Kanonische SMILES |
C(CCC(CC(=O)O)(C(=O)O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)


![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)








